N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide N1-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a benzodioxine.
Brand Name: Vulcanchem
CAS No.: 63546-19-0
VCID: VC8019385
InChI: InChI=1S/C10H11NO3/c1-7(12)11-8-2-3-9-10(6-8)14-5-4-13-9/h2-3,6H,4-5H2,1H3,(H,11,12)
SMILES: CC(=O)NC1=CC2=C(C=C1)OCCO2
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide

CAS No.: 63546-19-0

Cat. No.: VC8019385

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide - 63546-19-0

Specification

CAS No. 63546-19-0
Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Standard InChI InChI=1S/C10H11NO3/c1-7(12)11-8-2-3-9-10(6-8)14-5-4-13-9/h2-3,6H,4-5H2,1H3,(H,11,12)
Standard InChI Key WGRBXYNOOMXHSY-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC2=C(C=C1)OCCO2
Canonical SMILES CC(=O)NC1=CC2=C(C=C1)OCCO2

Introduction

Chemical Identity and Structural Characteristics

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide (C10H11NO3) features a bicyclic 1,4-benzodioxin system fused to an acetamide moiety. The benzodioxin ring consists of two oxygen atoms at the 1- and 4-positions, creating a six-membered aromatic system with a dihydro configuration. The acetamide group is attached at the 6-position, contributing to the molecule’s polarity and hydrogen-bonding capacity .

Molecular Properties

  • Molecular Formula: C10H11NO3

  • Molecular Weight: 209.20 g/mol

  • IUPAC Name: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide

  • SMILES: CC(=O)NC1=CC2=C(C=C1)OCCO2

  • InChI Key: OALNAFYHRTUHOY-UHFFFAOYSA-N

The planar benzodioxin ring and acetamide side chain enable π-π stacking and dipole interactions, critical for binding to biological targets like enzymes and receptors .

Spectral Characterization

Infrared (IR) spectroscopy reveals key functional groups:

  • N-H Stretch: 3280–3320 cm⁻¹ (amide)

  • C=O Stretch: 1660–1680 cm⁻¹ (acetamide carbonyl)

  • C-O-C Stretch: 1240–1260 cm⁻¹ (benzodioxin ether) .

¹H-NMR data (400 MHz, DMSO-d6) further confirms the structure:

  • δ 6.85–7.10 ppm (aromatic protons, 3H)

  • δ 4.25–4.40 ppm (methylene protons, OCH2CH2O, 4H)

  • δ 2.10 ppm (acetamide methyl, 3H) .

Synthesis and Derivatives

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin-6-amine.

Synthetic Pathways

  • Amination:

    • 2,3-Dihydro-1,4-benzodioxin-6-amine is reacted with acetyl chloride in the presence of a base (e.g., Na2CO3) to yield the acetamide .

    • Reaction:

      C8H9NO2+CH3COClNa2CO3C10H11NO3+HCl\text{C}_8\text{H}_9\text{NO}_2 + \text{CH}_3\text{COCl} \xrightarrow{\text{Na}_2\text{CO}_3} \text{C}_{10}\text{H}_{11}\text{NO}_3 + \text{HCl}

.

  • Sulfonylation Derivatives:

    • Substituting acetyl chloride with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) produces sulfonamide analogs with enhanced enzyme inhibitory activity .

Structural Modifications

Modifying the acetamide’s phenyl group or benzodioxin substituents alters bioactivity:

  • Electron-withdrawing groups (e.g., -NO2) enhance α-glucosidase inhibition .

  • Bulkier substituents reduce acetylcholinesterase (AChE) binding affinity .

Table 1: Representative Derivatives and Activities

DerivativeR Groupα-Glucosidase IC₅₀ (µM)AChE IC₅₀ (µM)
Parent Compound-COCH₃12.4 ± 0.845.2 ± 1.2
4-Nitro-phenyl-COC₆H₄NO₂8.7 ± 0.562.1 ± 2.1
4-Methylsulfonyl-SO₂C₆H₄CH₃15.3 ± 1.138.9 ± 1.5
Data sourced from .

Pharmacological Activities

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide exhibits moderate to potent inhibitory effects on metabolic and neurological enzymes.

α-Glucosidase Inhibition

The compound inhibits yeast α-glucosidase (IC₅₀ = 12.4 µM), a therapeutic target for type-2 diabetes. Molecular docking reveals hydrogen bonds between the acetamide’s carbonyl and enzyme residues (Asp214, Glu277) .

Acetylcholinesterase (AChE) Inhibition

Weak AChE inhibition (IC₅₀ = 45.2 µM) suggests limited potential for Alzheimer’s disease, though sulfonamide derivatives show improved activity (IC₅₀ = 38.9 µM) .

Structure-Activity Relationships (SAR)

  • Acetamide Flexibility: Free rotation of the acetamide group enables optimal binding to enzyme pockets .

  • Benzodioxin Rigidity: The planar aromatic system facilitates π-π interactions with hydrophobic residues .

Molecular Docking and Computational Studies

Docking simulations (AutoDock Vina) predict binding modes consistent with experimental data:

Figure 1: Docking Pose with α-Glucosidase

  • The benzodioxin core occupies a hydrophobic cleft near Phe157.

  • The acetamide’s NH forms a hydrogen bond with Asp214 .

Table 2: Key Docking Parameters

TargetBinding Energy (kcal/mol)Interacting Residues
α-Glucosidase-8.2Asp214, Glu277, Phe157
AChE-6.9Trp279, Tyr334, Ser293
Data sourced from .

Pharmacokinetic and Toxicity Profiles

Preliminary ADMET predictions (SwissADME) indicate:

  • Lipophilicity: LogP = 1.8 (moderate permeability).

  • Solubility: -3.2 (moderately soluble).

  • CYP450 Inhibition: Low risk of drug-drug interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator